2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane CAS number and structure
2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane CAS number and structure
An In-Depth Technical Guide to 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
Executive Summary
This technical guide provides a comprehensive overview of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane, a heterocyclic compound of interest in medicinal chemistry and synthetic applications. The document details its chemical identity, structural features, and physicochemical properties. A core focus is placed on its synthesis, elucidating the well-established mechanism of thioacetalization. While this specific molecule may serve as a building block or intermediate, this guide situates it within the broader context of the 1,3-dithiolane scaffold's recognized importance in drug discovery and the functional roles of its chloro and nitro substituents.[1] Methodologies for its synthesis and characterization are presented, providing a framework for its practical application in a research and development setting.
Compound Identification and Structure
2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane is a molecule featuring a central 1,3-dithiolane ring attached to a substituted phenyl group. The phenyl ring is functionalized with both a chloro and a nitro group, which significantly influence its electronic properties and reactivity.
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CAS Number : 852218-13-4[2]
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Molecular Weight : 261.75 g/mol [2]
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SMILES : O=[O-][2]
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InChI : InChI=1S/C9H8ClNO2S2/c10-7-2-1-6(5-8(7)11(12)13)9-14-3-4-15-9/h1-2,5,9H,3-4H2[3]
Chemical Structure
Caption: Structure of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane.
Physicochemical Properties
The properties of this molecule are influenced by its constituent functional groups. The dithiolane ring provides a unique stereoelectronic character, while the chloro and nitro groups on the phenyl ring act as electron-withdrawing groups, affecting its reactivity and potential biological interactions.
| Property | Value | Source |
| Monoisotopic Mass | 260.9685 Da | [3] |
| Predicted XlogP | 3.4 | [3] |
| Hydrogen Bond Donors | 0 | PubChem Database |
| Hydrogen Bond Acceptors | 2 (Oxygens) | PubChem Database |
| Rotatable Bond Count | 1 | PubChem Database |
Synthesis and Mechanistic Insights
The formation of 1,3-dithiolanes is a fundamental and widely used reaction in organic synthesis, primarily for the protection of carbonyl groups (aldehydes and ketones).[4][5] The synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane proceeds via the acid-catalyzed reaction of 4-chloro-3-nitrobenzaldehyde with 1,2-ethanedithiol.
Reaction Mechanism: Acid-Catalyzed Thioacetalization
The causality behind this transformation lies in the activation of the carbonyl group by a Lewis or Brønsted acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the sulfur atoms of the dithiol.
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Protonation of Carbonyl Oxygen : The acid catalyst (e.g., BF₃·OEt₂, HClO₄-SiO₂) protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilic character of the carbonyl carbon.
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Nucleophilic Attack by Sulfur : One of the sulfur atoms of 1,2-ethanedithiol attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.
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Proton Transfer and Elimination of Water : A proton transfer occurs, followed by the elimination of a water molecule to form a highly reactive sulfonium ion.
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Intramolecular Cyclization : The second sulfur atom of the dithiol chain then performs an intramolecular nucleophilic attack on the carbon of the sulfonium ion, leading to the formation of the stable five-membered 1,3-dithiolane ring.
This process is a self-validating system; the reaction is driven to completion by the formation of the thermodynamically stable dithiolane ring and the removal of water.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 1,3-dithiolanes.
Role in Medicinal Chemistry and Drug Development
The 1,3-dithiolane ring is considered a "privileged scaffold" in drug design, having been incorporated into a variety of therapeutic agents for conditions including cancer, infectious diseases, and neurodegenerative disorders.[1] Its utility stems from its relative stability to metabolic degradation and its ability to act as a bioisosteric replacement for other functional groups, potentially improving pharmacokinetic profiles.[1]
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Chloro and Nitro Functional Groups : The presence of chlorine and a nitro group on the phenyl ring is significant. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[6] Nitroaromatic compounds are also prevalent in bioactive molecules and can serve as key intermediates in the synthesis of more complex structures, such as amines, via reduction.[7][8]
This specific molecule, 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane, can therefore be viewed as a valuable intermediate for building more complex drug candidates, combining the stability of the dithiolane core with the versatile reactivity of the substituted aromatic ring.
Experimental Protocol: Synthesis
This protocol provides a representative, step-by-step methodology for the laboratory-scale synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane.
Objective : To synthesize 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane from 4-chloro-3-nitrobenzaldehyde.
Materials :
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4-chloro-3-nitrobenzaldehyde
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1,2-ethanedithiol
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Boron trifluoride etherate (BF₃·OEt₂)
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, magnetic stirrer, and fume hood
Procedure :
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Reaction Setup : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-3-nitrobenzaldehyde (1.0 eq) in anhydrous DCM.
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Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the catalyst and to shift the reaction equilibrium towards the product by avoiding the presence of water.
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Cooling : Cool the solution to 0 °C using an ice bath.
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Rationale: Cooling helps to control the exothermic nature of the reaction and minimize potential side reactions.
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Addition of Reagents : To the stirred solution, add 1,2-ethanedithiol (1.1 eq) followed by the dropwise addition of boron trifluoride etherate (0.2 eq).[4]
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Rationale: A slight excess of the dithiol ensures complete conversion of the aldehyde. The acid catalyst is added slowly to maintain control over the reaction rate.
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Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Rationale: TLC allows for the visualization of the consumption of the starting aldehyde and the formation of the less polar dithiolane product.
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Work-up : Once the reaction is complete, carefully quench the mixture by adding saturated NaHCO₃ solution at 0 °C to neutralize the acid catalyst.
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Rationale: Neutralization is essential before extraction to remove the acid and prevent any acid-catalyzed decomposition during solvent removal.
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Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.
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Rationale: Multiple extractions ensure the complete recovery of the organic product from the aqueous phase.
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Drying and Concentration : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Rationale: Removing all water from the organic phase is necessary before solvent evaporation to obtain a pure, dry product.
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Purification : Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane.
Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. Documentation from suppliers of this compound indicates that techniques such as NMR, HPLC, and LC-MS are standard for its characterization.[2]
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¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
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Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern of the compound.
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High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.
Safety and Handling
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Nitroaromatic Compounds : Nitroaromatic compounds should be handled with care as they can be toxic and are often energetic.
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Organosulfur Compounds : Dithiols like 1,2-ethanedithiol have a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.
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General Precautions : Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
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PubChem. 2-(4-chloro-3-nitrophenyl)-1,3-dithiolane. National Center for Biotechnology Information. [Link]
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Aslam, M. A., et al. (2010). 2-(4-Nitrophenyl)-1,3-dithiane. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]
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Li, J., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091. [Link]
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Mehta, V. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC advances, 11(36), 22333-22354. [Link]
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PubChem. 2-(4-nitrophenyl)-1,3-dithiolane. National Center for Biotechnology Information. [Link]
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Franchini, S., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Molecules, 29(23), 5289. [Link]
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Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
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Reddy, T. R., et al. (2015). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 13(30), 8245-8255. [Link]
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de Almeida, G. G., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 569. [Link]
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Wujec, M., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules, 23(9), 2389. [Link]
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Aslam, M. A., et al. (2009). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2611. [Link]
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PubChem. 4-Chloro-3-nitrophenol. National Center for Biotechnology Information. [Link]
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